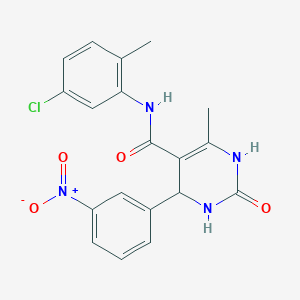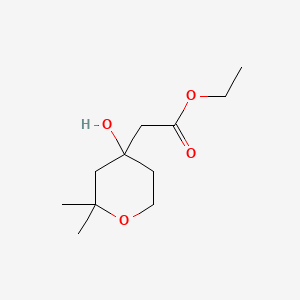![molecular formula C26H28N2O2 B4987183 N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B4987183.png)
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide, also known as BML-210, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of effects on various biological processes, making it a promising candidate for further research and development.
Mécanisme D'action
The mechanism of action of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide involves its ability to inhibit the activity of the enzyme histone deacetylase (HDAC). HDACs play a critical role in the regulation of gene expression, and their inhibition by N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide leads to changes in the expression of various genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of inflammation. Additionally, N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide has been shown to have neuroprotective effects, making it a promising candidate for the treatment of various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide is its ability to selectively inhibit HDAC activity, making it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide. One area of interest is the development of more potent analogs of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide for use in cancer therapy and other applications. Additionally, further studies are needed to elucidate the precise mechanism of action of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide and its effects on various biological processes. Finally, clinical trials are needed to determine the safety and efficacy of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide in humans.
Méthodes De Synthèse
The synthesis of N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide involves several steps, including the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminophenol to obtain the desired amide intermediate, which is then further reacted with 3,4-dimethylbenzoyl chloride to yield the final product.
Applications De Recherche Scientifique
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various inflammatory and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-17-6-7-20(16-18(17)2)25(30)28-23-14-12-22(13-15-23)27-24(29)19-8-10-21(11-9-19)26(3,4)5/h6-16H,1-5H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBMUMARWUKJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone]](/img/structure/B4987101.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4987109.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4987116.png)
![N-(2-methoxy-5-methylphenyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4987124.png)



![1-(3-bromophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4987147.png)
![2-(1-{[1-(5-quinolinylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol bis(trifluoroacetate) (salt)](/img/structure/B4987155.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,2-diphenylacetamide trifluoroacetate](/img/structure/B4987157.png)
![6-(4-ethyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4987162.png)

![5-{[benzyl(methyl)amino]methyl}-N-(3-isoxazolylmethyl)-3-isoxazolecarboxamide](/img/structure/B4987165.png)
![1,1'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldicarbonyl)dipyrrolidine](/img/structure/B4987172.png)